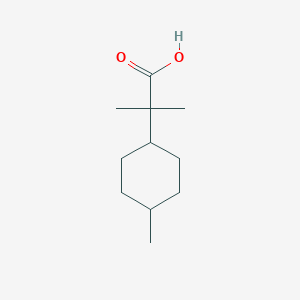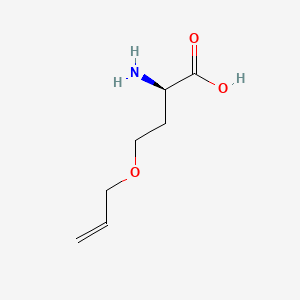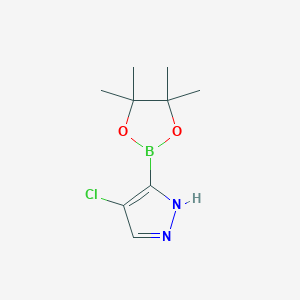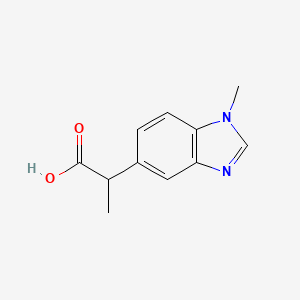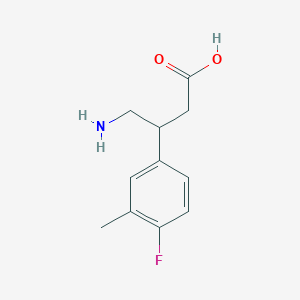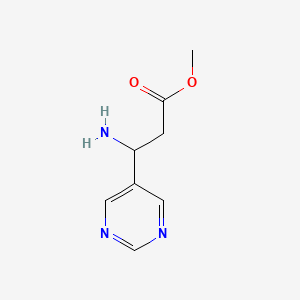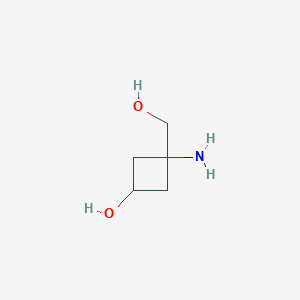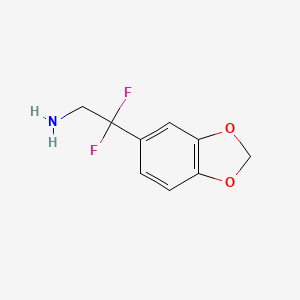![molecular formula C8H16ClNO B13541723 4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-Methyl-octahydrofuro[3,4-b]pyridine hydrochloride is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a-methyl-octahydrofuro[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a furan derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4a-methyl-octahydrofuro[3,4-b]pyridine hydrochloride may involve large-scale batch reactions using optimized synthetic routes. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4a-Methyl-octahydrofuro[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4a-Methyl-octahydrofuro[3,4-b]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4a-methyl-octahydrofuro[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Furan: A five-membered ring with an oxygen atom, similar to the furan part of the compound.
Piperidine: A six-membered ring with a nitrogen atom, structurally related to the pyridine ring in the compound.
Uniqueness
4a-Methyl-octahydrofuro[3,4-b]pyridine hydrochloride is unique due to its fused ring system, which combines the properties of both furan and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8-3-2-4-9-7(8)5-10-6-8;/h7,9H,2-6H2,1H3;1H |
InChI-Schlüssel |
SHJQXNQHDAQGBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCNC1COC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


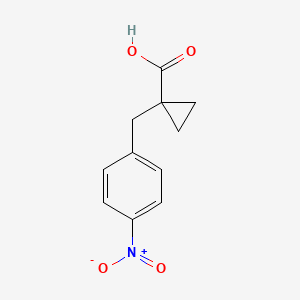
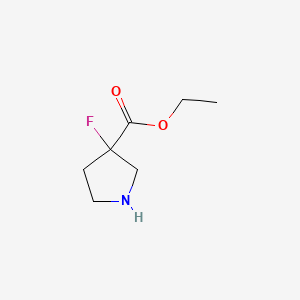
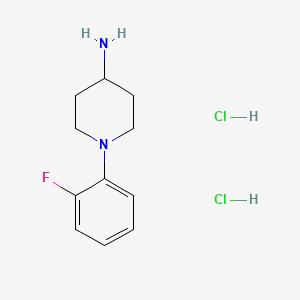
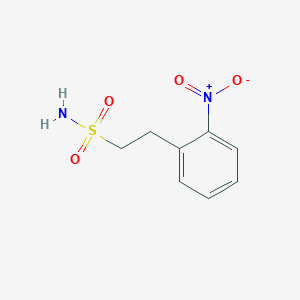
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)

